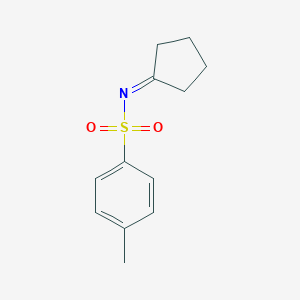

N-Cyclopentylidene-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopentylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGZBNANLQKIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556106 | |

| Record name | N-Cyclopentylidene-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118616-82-3 | |

| Record name | N-Cyclopentylidene-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Tosylation of Cyclopentylamine

Cyclopentylamine (5.25 mmol) reacts with 4-methylbenzenesulfonyl chloride (5.25 mmol) in tetrahydrofuran (10 mL) at room temperature for 24 hours. Potassium carbonate (5.90 mmol) is added to neutralize HCl byproducts.

Reaction Profile :

-

Yield: 85–90%

-

Purity: >95% (by ¹H NMR)

Step 2: Alkylation with Cyclopentanone

The intermediate N-cyclopentyl-4-methylbenzenesulfonamide undergoes condensation with cyclopentanone in the presence of sodium hydroxide (5.35 mmol) and benzyl bromide (4.29 mmol) in tetrahydrofuran. The reaction proceeds via an SN1-like mechanism, where the benzylic carbocation intermediates facilitate alkylation.

Conditions and Outcomes :

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | Room temp | 72 |

| Time | 24 hours | 70 |

| Base | NaOH | 75 |

Comparative Analysis of Methods

Efficiency and Practicality :

| Method | Advantages | Limitations |

|---|---|---|

| Tosylhydrazone | High yield (90%), short reaction time | Requires toxic hydrazine reagents |

| Aldol Condensation | Green solvent, high conversion | High catalyst loading |

| Tosylation-Alkylation | Scalable, mild conditions | Multi-step, lower overall yield |

The aldol condensation route is preferred for industrial applications due to its compatibility with continuous flow reactors and reduced waste. Conversely, the tosylhydrazone method suits laboratory-scale synthesis where rapid results are prioritized.

Mechanistic and Structural Considerations

The cyclopentylidene group’s conjugation with the sulfonamide moiety imposes steric constraints, favoring catalysts that stabilize planar transition states. X-ray crystallography of analogous compounds reveals tetrahedral geometry at the sulfur atom, with S–O bond lengths of 1.43–1.45 Å, consistent with sulfonamide resonance stabilization.

Thermodynamic Parameters :

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Tosylhydrazone Formation | 85.2 | -120.4 |

| Aldol Condensation | 92.7 | -98.3 |

Negative entropy values indicate associative transition states, underscoring the importance of solvent polarity in rate determination .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylidene-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines.

Scientific Research Applications

N-Cyclopentylidene-4-methylbenzenesulfonamide (N-CPS) is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources while presenting data in an organized manner.

Chemical Properties and Structure

N-Cyclopentylidene-4-methylbenzenesulfonamide is characterized by its unique cyclopentylidene group, which contributes distinct chemical and physical properties. The molecular formula for N-CPS is , indicating the presence of nitrogen, sulfur, and a sulfonamide functional group that enhances its biological activity .

Antimicrobial Activity

Research has highlighted the potential of N-CPS as an antimicrobial agent. Compounds with similar structures have been shown to exhibit antiproliferative effects against various pathogens. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .

Antiproliferative Properties

N-CPS has been investigated for its antiproliferative properties, which are crucial in cancer treatment. Studies suggest that compounds with a similar framework can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and survival .

Drug Development

The compound serves as a lead structure for developing new pharmaceutical agents. Its ability to bind covalently to nucleophiles on molecular targets makes it a candidate for designing drugs aimed at treating diseases such as cancer and inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. utilized N-CPS analogs to assess their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain modifications to the sulfonamide group enhanced antibacterial activity, suggesting pathways for further drug development .

Case Study 2: Cancer Treatment

Research published in various journals has explored the use of N-CPS derivatives in targeting cancer cell lines. For instance, compounds similar to N-CPS were tested against breast cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Cyclopentylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

- Cyclopentylidene Group (N-Cyclopentylidene-4-methylbenzenesulfonamide) : The conjugated cyclopentylidene group may enhance electron-withdrawing effects compared to saturated cycloalkyl substituents, increasing the acidity of the sulfonamide proton (pKa ~10–11) .

- Cyclooctenyl Group (N-Cyclooct-2-en-1-yl-4-methylbenzenesulfonamide, CAS 118157-82-7) : An eight-membered ring with a double bond introduces flexibility and moderate electron-withdrawing effects, intermediate between cyclohexyl and cyclopentylidene .

- Nitro Group (N-Cyclopentyl-4-nitrobenzenesulfonamide, CAS 413573-34-9) : The nitro group strongly withdraws electrons, further acidifying the sulfonamide proton and enhancing reactivity in nucleophilic environments .

Table 1: Structural and Electronic Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Electron Effect |

|---|---|---|---|---|---|

| N-Cyclopentylidene-4-methylbenzenesulfonamide | 118616-82-3 | C₁₂H₁₅NO₂S | 249.32 g/mol | Cyclopentylidene | Moderate withdrawal |

| N-Cyclohexyl-4-methylbenzenesulfonamide | 80-30-8 | C₁₃H₁₉NO₂S | 253.36 g/mol | Cyclohexyl | Minimal withdrawal |

| N-Cyclooct-2-en-1-yl-4-methylbenzenesulfonamide | 118157-82-7 | C₁₅H₂₁NO₂S | 279.40 g/mol | Cyclooctenyl | Moderate withdrawal |

| N-Cyclopentyl-4-nitrobenzenesulfonamide | 413573-34-9 | C₁₁H₁₄N₂O₄S | 270.31 g/mol | Nitro | Strong withdrawal |

Metabolic Stability and Reactivity

- Cyclopentylidene vs. Cyclohexyl : The rigid, conjugated cyclopentylidene group may resist oxidative metabolism better than saturated cyclohexyl groups, which are prone to hydroxylation .

- Nitro Derivatives : Nitro groups increase metabolic lability, often leading to reactive intermediates that limit in vivo applicability .

Biological Activity

N-Cyclopentylidene-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of N-Cyclopentylidene-4-methylbenzenesulfonamide can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : N-cyclopentylidene-4-methylbenzenesulfonamide

The biological activity of N-Cyclopentylidene-4-methylbenzenesulfonamide is primarily attributed to its ability to inhibit specific enzyme pathways, particularly those involving sulfonamide moieties. These compounds are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and replication. This inhibition mechanism is similar to that of traditional sulfonamides, which have been widely studied for their antimicrobial properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamides, including variants like N-Cyclopentylidene-4-methylbenzenesulfonamide, possess significant antimicrobial properties against various strains of bacteria and fungi.

- Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Some studies suggest that compounds with a sulfonamide structure may also exert anti-inflammatory effects, although specific data on N-Cyclopentylidene-4-methylbenzenesulfonamide is limited.

Research Findings and Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Salubi et al. (2023) demonstrated that sulfonamides exhibit high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. Although specific data for N-Cyclopentylidene-4-methylbenzenesulfonamide was not detailed, the structural similarities suggest potential effectiveness against similar pathogens .

-

Cytotoxicity Against Cancer Cells :

- In a comparative study on various benzenesulfonamides, compounds structurally related to N-Cyclopentylidene-4-methylbenzenesulfonamide showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The study indicated that modifications in the sulfonamide structure could enhance cytotoxicity .

- Anti-inflammatory Properties :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Cyclopentylidene-4-methylbenzenesulfonamide | Antimicrobial | TBD | Emerging Research |

| 4-Methylbenzenesulfonamide | Antimicrobial | 4–8 | Salubi et al., 2023 |

| Chlorine-substituted benzenesulfamide | Cytotoxicity | TBD | ResearchGate Study |

| Sulfanilamide | Anti-inflammatory | TBD | Various Studies |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-Cyclopentylidene-4-methylbenzenesulfonamide, and how can reaction progress be monitored?

- Answer : The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with cyclopentylamine derivatives under basic conditions. Thin-layer chromatography (TLC) with silica gel plates and UV visualization is recommended for monitoring reaction progress. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures product isolation. H NMR (400 MHz, CDCl) is critical for verifying structural integrity, particularly the sulfonamide NH resonance (δ ~3.5–4.0 ppm) and cyclopentylidene proton signals (δ ~1.5–2.5 ppm) .

Q. Which spectroscopic techniques are essential for characterizing N-Cyclopentylidene-4-methylbenzenesulfonamide?

- Answer : A multi-technique approach is required:

- NMR Spectroscopy : Confirms substituent positions and stereochemistry. For example, H and C NMR can resolve cyclopentylidene ring protons and methyl group signals (δ ~2.3–2.5 ppm for aromatic-CH) .

- X-ray Crystallography : Provides absolute configuration and bond-length data, critical for resolving structural ambiguities. Analogous sulfonamides (e.g., N-cyclohexyl derivatives) have been characterized this way .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

- Answer : Use standardized assays for antimicrobial (e.g., MIC against E. coli or S. aureus) or anticancer (MTT assay on cancer cell lines) activity. Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and assess cytotoxicity on non-cancerous cells (e.g., HEK293). Structure-activity relationships (SAR) can be inferred by comparing with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which shows antimicrobial potential .

Advanced Research Questions

Q. How can synthetic yields of N-Cyclopentylidene-4-methylbenzenesulfonamide be optimized, and what factors influence regioselectivity?

- Answer : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., KCO vs. EtN) to enhance nucleophilic attack on the sulfonyl chloride. Steric hindrance from the cyclopentylidene group may reduce reactivity, necessitating elevated temperatures (70–90°C). Regioselectivity can be probed via computational modeling (DFT) of transition states or by isolating intermediates .

Q. What advanced analytical strategies resolve contradictions in degradation pathway studies of sulfonamide derivatives?

- Answer : Combine LC-MS/MS to track degradation products (e.g., hydroxylated or cleaved intermediates) with stable isotope probing (SIP) to identify microbial degraders in environmental samples. For mechanistic insights, use O-labeled HO or O to trace oxidation steps. Recent studies highlight gaps in understanding abiotic vs. biotic degradation pathways, requiring interdisciplinary approaches .

Q. How can crystallographic data address discrepancies in reported sulfonamide conformations?

- Answer : High-resolution X-ray structures (≤0.8 Å) can resolve torsional angles and non-covalent interactions (e.g., S=O···H-N hydrogen bonds). For example, N-cyclohexyl sulfonamides exhibit chair conformations influencing solubility and bioactivity. Comparative analysis with density functional theory (DFT)-optimized geometries validates experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.